molecular formula C9H12BrNO B13439774 3-Bromo-N-methyltyramine

3-Bromo-N-methyltyramine

Cat. No.: B13439774
M. Wt: 230.10 g/mol
InChI Key: AINJSQXLMHMVIX-UHFFFAOYSA-N
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Description

3-Bromo-N-methyltyramine: is a natural product found in the Mediterranean gorgonian coral, Paramuricea clavata . It is a brominated derivative of N-methyltyramine, characterized by the presence of a bromine atom at the third position of the aromatic ring. The molecular formula of this compound is C9H12BrNO, and it has a molecular weight of 230.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methyltyramine can be achieved through a multi-step process starting from commercially available precursors. One common method involves the bromination of N-methyltyramine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methyltyramine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

    Substitution Reactions: Formation of hydroxylated derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of reduced aromatic compounds.

Scientific Research Applications

3-Bromo-N-methyltyramine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyltyramine involves its interaction with specific molecular targets and pathways. As a brominated derivative of N-methyltyramine, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways are still under investigation, but its bromine atom may enhance its binding affinity or reactivity compared to non-brominated analogs .

Comparison with Similar Compounds

    N-Methyltyramine: A non-brominated analog with similar structural features but lacking the bromine atom.

    3-Bromo-N-methyltryptamine: Another brominated derivative with a different aromatic ring structure.

Uniqueness: 3-Bromo-N-methyltyramine is unique due to the presence of the bromine atom at the third position of the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This bromination can enhance its potential as a pharmacological agent or as a precursor in organic synthesis .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-4-[2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12BrNO/c1-11-5-4-7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5H2,1H3

InChI Key

AINJSQXLMHMVIX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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